Acetic acid;yttrium(3+);hydrate

Sol–gel processing Y₂O₃ thin films Flexible electronics

Researchers fabricating Y₂O₃ gate dielectrics on flexible substrates face leakage current issues with nitrate precursors. Yttrium(III) acetate hydrate enables films with 10⁻⁸ A/cm² leakage at 1 MV/cm via low-temperature UV/ozone annealing (<200 °C). For catalyst applications, calcination at 700 °C yields 55 m²/g surface area-4.6× higher than oxalate-derived Y₂O₃. High-purity acetate (≥99.9% metals basis) ensures reproducibility in NaYF₄ upconversion nanoparticle synthesis and YSZ thin-film fabrication for SOFC electrolytes.

Molecular Formula C2H6O3Y+3
Molecular Weight 166.97 g/mol
Cat. No. B11818938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;yttrium(3+);hydrate
Molecular FormulaC2H6O3Y+3
Molecular Weight166.97 g/mol
Structural Identifiers
SMILESCC(=O)O.O.[Y+3]
InChIInChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3
InChIKeyYKDKROOELNNYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium(III) Acetate Hydrate Overview


Yttrium(III) acetate hydrate (CAS 23363-14-6, also supplied as the tetrahydrate CAS 85949-60-6), with the linear formula C₆H₉O₆Y·xH₂O, is a water-soluble crystalline yttrium carboxylate salt that serves as a versatile precursor for yttrium-containing advanced materials . Commercially available in purity grades from 99% (2N) to 99.999% (5N) on a rare-earth metals basis, the compound is a white crystalline powder with a density of approximately 1.5 g/cm³, a decomposition point near 285–350 °C, and water solubility of roughly 100 g/L at 20 °C [1]. Its primary value proposition lies in its role as a molecular yttrium source for solution-phase and thermal-decomposition synthetic routes to Y₂O₃, YSZ, YBCO superconductors, and NaYF₄ upconversion nanoparticles [1].

Non-Substitutability of Yttrium(III) Acetate Hydrate


Although multiple yttrium salts (nitrate, chloride, oxalate, acetylacetonate, alkoxides) can in principle deliver Y³⁺ ions to a reaction medium, the counter-anion and hydration state profoundly govern precursor solubility, gelation kinetics, decomposition pathway, and the morphology and defect chemistry of the resulting yttrium-containing material [1]. In a direct head-to-head sol–gel study, yttrium(III) nitrate tetrahydrate produced rough, nanoripple-embedded Y₂O₃ films due to rapid hydrolysis, whereas yttrium(III) acetate hydrate yielded flat, uniform films with an order-of-magnitude lower leakage current density [1]. Similarly, in plasma-enhanced CVD of YSZ, yttrium acetylacetonate introduced 8–15 mol% yttria at 700–800 °C while other organometallic precursors delivered only 0.7–2.7 mol%, demonstrating that precursor ligand structure directly controls doping efficiency and phase stabilization [2]. These findings establish that yttrium precursor selection is not interchangeable but is a critical process-design decision with quantifiable consequences for final material performance.

Differentiating Yttrium(III) Acetate Hydrate from Analogs


Sol–Gel Y₂O₃ Film Morphology: Acetate vs. Nitrate

In a controlled sol–gel deposition of Y₂O₃ gate insulators using 0.20 M solutions in 2-methoxyethanol with ethanolamine stabilizer, yttrium(III) acetate hydrate produced flat and uniform films, whereas yttrium(III) nitrate tetrahydrate produced rough films with a nanoripple-embedded surface morphology [1]. The morphological difference was attributed to the higher water content of the nitrate precursor, which accelerated hydrolysis and caused premature gelation and aggregation during spin-coating [1].

Sol–gel processing Y₂O₃ thin films Flexible electronics

Leakage Current and Dielectric Stability of Acetate-Derived Y₂O₃

ITO/Y₂O₃/Au capacitors fabricated using the acetate precursor with UV/ozone treatment (acetate-UV) exhibited the lowest leakage current density (Jg) of 10⁻⁸ A/cm² at 1 MV/cm among all precursor/annealing combinations tested, and the only condition yielding a frequency-stable dielectric constant of 12.28 at 20 Hz decreasing modestly to 10.5 at 100 kHz [1]. In contrast, capacitors made from high-temperature-annealed films (regardless of precursor) showed substantially higher Jg values and large dielectric constant dispersion with frequency, attributed to elevated oxygen vacancy (OV) concentrations and unwanted byproducts [1].

High-k dielectrics Leakage current Capacitor fabrication

Y₂O₃ Surface Area: Acetate vs. Oxalate Precursor

The texture properties of Y₂O₃ powders generated by thermal decomposition of different yttrium precursors were compared using BET surface area analysis, pore size distribution, XRD, and SEM [1]. Y₂O₃ derived from yttrium(III) acetate tetrahydrate calcined at 700 °C yielded a specific surface area of 55 m²/g, closely comparable to that from yttrium nitrate at 500 °C (58 m²/g), both exhibiting a wide mesoporosity spectrum suitable for catalyst and catalyst-support applications [1]. In stark contrast, Y₂O₃ derived from yttrium oxalate at the same 700 °C calcination temperature produced only 12 m²/g — a 4.6-fold lower surface area — with a fundamentally different pore structure deemed more appropriate for ceramics and superconductor manufacture [1].

Catalyst support Y₂O₃ powder Surface area engineering

Precursor Solubility: Acetate vs. Yttrium Alkoxides

When four yttrium precursors — yttrium(III) acetate hydrate, yttrium(III) nitrate tetrahydrate, yttrium isopropoxide oxide, and yttrium(III) tris(isopropoxide) — were each dissolved at 0.20 M in 2-methoxyethanol with ethanolamine stabilizer, only the acetate and nitrate salts dissolved completely to yield clear, transparent solutions suitable for spin-coating; both yttrium alkoxide precursors failed to dissolve completely and could not produce clean, uniform films [1]. Yttrium acetate hydrate additionally offers high water solubility (~100 g/L at 20 °C) , enabling aqueous and mixed-solvent processing routes that are inaccessible to alkoxide and acetylacetonate precursors.

Precursor solubility Solution processing Sol–gel compatibility

Oxygen-Independent Thermal Decomposition of Yttrium Acetate

Thermogravimetric, differential thermal analysis, and evolved gas analysis of yttrium(III) acetate tetrahydrate revealed a three-stage endothermic decomposition spanning 350–900 °C, initiated by rupture of the Y–acetate bond (350–450 °C) forming amorphous Y(OH)₃ and Y₂(CO₃)₃ intermediates, ultimately yielding cubic Y₂O₃ with ≥99% transformation degree [1]. Critically, the mass evolution profile was unaffected by the presence or absence of oxygen, meaning decomposition proceeds identically in air and inert atmospheres [1]. This oxygen-independent pathway is advantageous for co-precipitation and hydrothermal processing before calcination, as noted in vendor technical documentation .

Thermal decomposition Y₂O₃ formation TGA-DSC-EGA

NaYF₄ Upconversion Nanoparticle Synthesis with Acetate

High-purity yttrium acetate is established as the precursor of choice for the synthesis of lanthanide-doped NaYF₄ upconversion nanoparticles via the thermal decomposition/co-precipitation method, where it is reacted with oleic acid in octadecene to form Y(oleate)₃, then treated with NH₄F and NaOH in methanol at ~50 °C . Using rare-earth acetate precursors (yttrium, ytterbium, erbium acetates), researchers have demonstrated phase-, shape-, and size-controlled synthesis of hexagonal-phase NaYF₄:Yb³⁺,Er³⁺ upconversion nanoparticles with uniform size distribution, where particle shape and size can be tuned by adjusting the solvent ratio and precursor ratio, respectively . This level of morphological control is not equivalently documented for nitrate- or chloride-based routes.

Upconversion nanoparticles NaYF₄ synthesis Biomedical imaging

Procurement Scenarios for Yttrium(III) Acetate Hydrate


Low-Temperature High-k Gate Insulators for Flexible Electronics

When developing Y₂O₃ gate dielectrics on temperature-sensitive flexible substrates (polyimide, PEN, PET), yttrium(III) acetate hydrate combined with UV/ozone photochemical annealing (<200 °C) delivers capacitors with leakage current density of 10⁻⁸ A/cm² at 1 MV/cm and a stable dielectric constant of ~12 across 20 Hz–100 kHz [1]. This performance is unattainable with nitrate-based precursors, which produce rough films with higher defect densities, or with alkoxide precursors that fail to form homogeneous solutions [1]. Procurement of high-purity (≥99.9% metals basis) acetate is warranted when the process specification requires low-temperature processing and low leakage current.

High-Surface-Area Y₂O₃ Catalyst Supports

For catalyst applications demanding high specific surface area Y₂O₃, yttrium acetate is a superior precursor choice: calcination at 700 °C yields 55 m²/g, a 4.6-fold increase over the 12 m²/g obtained from yttrium oxalate at the same temperature [2]. While yttrium nitrate can achieve comparable surface area (58 m²/g), it requires a lower calcination temperature (500 °C) and suffers rapid surface-area loss to 20 m²/g upon heating to 700 °C, limiting its use in high-temperature catalytic processes [2]. Procure acetate when the catalyst application requires both high surface area and thermal stability above 500 °C.

Upconversion Nanoparticles for Bioimaging and Sensing

The acetate-based thermal decomposition route using yttrium(III) acetate hydrate, oleic acid, and octadecene is the established method for synthesizing hexagonal-phase NaYF₄:Yb³⁺,Er³⁺ upconversion nanoparticles with tunable size and shape . High-purity acetate (≥99.99% rare-earth metals basis) is specified to minimize trace rare-earth contaminants that can quench upconversion luminescence or introduce undesired optical transitions . Researchers and manufacturers developing NIR-to-visible upconversion probes for deep-tissue imaging, in-vivo sensing, or anti-counterfeiting should prioritize acetate precursors over nitrate or chloride alternatives to ensure reproducibility with the published literature protocols.

Acetate-Based Precursors for Dense YSZ Thin Films

Yttrium acetate is a key component in acetate-based polymeric precursor formulations for YSZ thin-film fabrication, where it enables dense, crack-free polycrystalline YSZ films on alumina substrates at temperatures as low as 600 °C with a deposition rate of 60 nm per layer [3]. This low crystallization temperature, enabled by the acetate ligand chemistry, is critical for solid oxide fuel cell (SOFC) electrolyte fabrication where reducing the operating temperature from ~1000 °C to below 700 °C is a major technological goal [3]. When sourcing yttrium precursors for YSZ thin-film development, acetate compatibility with ambient-condition polymeric precursor preparation provides a distinct process advantage over alkoxide-based routes that require rigorous moisture exclusion.

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